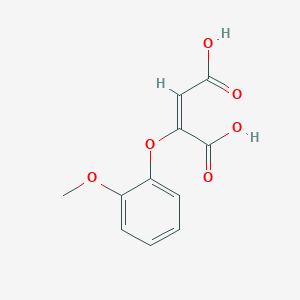
2-(2-Methoxyphenoxy)-2-butenedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)-2-butenedioic acid, also known as methoxyphenol succinic acid (MPS), is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPS is a derivative of butenedioic acid, which is commonly used in the synthesis of various organic compounds. MPS is a white crystalline powder that is soluble in water and has a molecular weight of 234.2 g/mol.
Wirkmechanismus
The mechanism of action of MPS is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. MPS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
MPS has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, such as TNF-α and IL-6, and it has also been shown to increase the levels of antioxidants in the body. MPS has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPS in lab experiments is its low toxicity, which makes it an ideal compound for in vitro and in vivo studies. MPS is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using MPS in lab experiments is its poor solubility in organic solvents, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on MPS. One area of research is the development of new synthesis methods that can improve the yield and purity of MPS. Another area of research is the identification of new therapeutic applications for MPS, such as in the treatment of inflammatory diseases or neurological disorders. Additionally, more studies are needed to fully understand the mechanism of action of MPS and its potential side effects.
Synthesemethoden
MPS can be synthesized using a variety of methods, including the reaction of 2-2-(2-Methoxyphenoxy)-2-butenedioic acidl and maleic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction proceeds through a Diels-Alder reaction to form the intermediate product, which is then hydrolyzed to yield MPS.
Wissenschaftliche Forschungsanwendungen
MPS has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of MPS is in the treatment of cancer. MPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy drugs.
Eigenschaften
Produktname |
2-(2-Methoxyphenoxy)-2-butenedioic acid |
|---|---|
Molekularformel |
C11H10O6 |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
(E)-2-(2-methoxyphenoxy)but-2-enedioic acid |
InChI |
InChI=1S/C11H10O6/c1-16-7-4-2-3-5-8(7)17-9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)/b9-6+ |
InChI-Schlüssel |
ICINKPCFYJQJJL-RMKNXTFCSA-N |
Isomerische SMILES |
COC1=CC=CC=C1O/C(=C/C(=O)O)/C(=O)O |
SMILES |
COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)
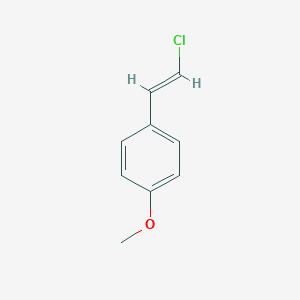
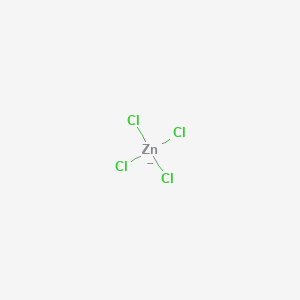
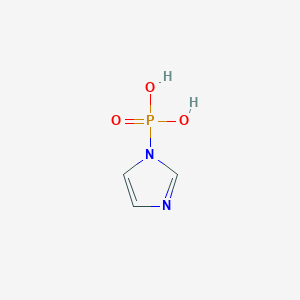
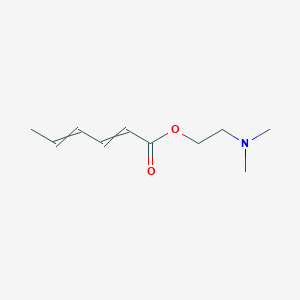
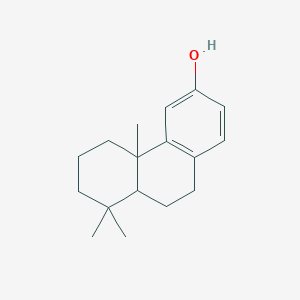
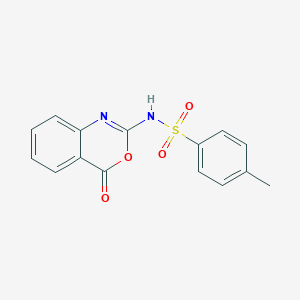
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
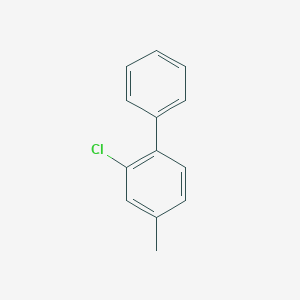
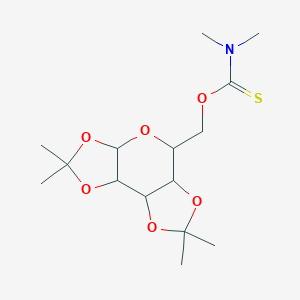
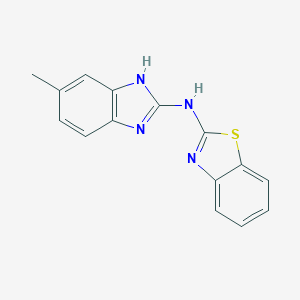
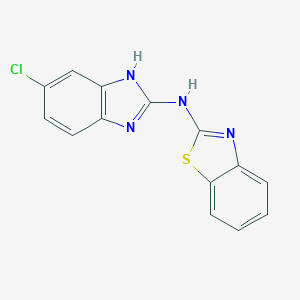
![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)